molecular formula C16H14N2O4 B4407790 3-(allyloxy)-N-(4-nitrophenyl)benzamide

3-(allyloxy)-N-(4-nitrophenyl)benzamide

Cat. No.: B4407790
M. Wt: 298.29 g/mol
InChI Key: DBQNTWJHTLMHTN-UHFFFAOYSA-N
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Description

3-(Allyloxy)-N-(4-nitrophenyl)benzamide is a benzamide derivative featuring a 4-nitrophenyl group attached to the amide nitrogen and a 3-allyloxy substituent on the benzamide ring.

Properties

IUPAC Name

N-(4-nitrophenyl)-3-prop-2-enoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-2-10-22-15-5-3-4-12(11-15)16(19)17-13-6-8-14(9-7-13)18(20)21/h2-9,11H,1,10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQNTWJHTLMHTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Substituents Key Properties/Applications Evidence Sources
3-(Allyloxy)-N-(4-nitrophenyl)benzamide 3-allyloxy, 4-nitrophenyl Potential enzyme inhibition, moderate lipophilicity (inferred)
N-(4-Nitrophenyl)benzamide Unsubstituted benzamide, 4-nitrophenyl Synthetic intermediate, reference compound
4-Bromo-N-(2-nitrophenyl)benzamide 4-bromo, 2-nitrophenyl Crystallographic studies, halogenated analog
N-(4-Methyl-3-nitrophenyl)-4-(trifluoromethyl)benzamide 4-CF₃, 4-methyl-3-nitrophenyl High hydrophobicity, pharmaceutical intermediate
4-(tert-Butyl)-N-(4-nitrophenyl)benzamide 4-tert-butyl, 4-nitrophenyl Industrial applications, agrochemicals
N-(3-Nitrophenyl)benzamide derivatives Varied sulfamoyl/chloro substituents α-Glucosidase/α-amylase inhibition (IC₅₀: 1.52–10.13 µM)

Key Comparisons

Electronic Effects The 4-nitrophenyl group in all compounds provides strong electron-withdrawing effects, enhancing stability and influencing reactivity in substitution reactions.

Steric and Solubility Profiles

  • The allyloxy chain increases steric bulk compared to simpler analogs (e.g., N-(4-nitrophenyl)benzamide), which may reduce crystallinity but improve solubility in organic solvents. In contrast, the tert-butyl group in 4-(tert-butyl)-N-(4-nitrophenyl)benzamide significantly enhances hydrophobicity, making it suitable for lipid-based formulations .

Biological Activity

  • Derivatives with sulfamoyl and chloro substituents (e.g., N-(2-methyl-4-nitrophenyl)-2-chloro-4-nitrobenzamide) exhibit potent enzyme inhibition (IC₅₀: 1.52 µM for α-amylase), suggesting that the allyloxy group’s balance of lipophilicity and steric effects could be optimized for similar targets .
  • Sigma receptor-targeting benzamides (e.g., radioiodinated PIMBA) highlight the importance of methoxy and iodo groups for high-affinity binding. The allyloxy group’s smaller size and lower polarity may offer distinct pharmacokinetic profiles .

Synthetic Accessibility The synthesis of this compound likely involves Mannich-type reactions or etherification steps, contrasting with halogenated analogs that require bromination or palladium-catalyzed coupling .

Research Findings and Implications

  • Antidiabetic Potential: Compounds like N-(2-methyl-4-nitrophenyl)-2-chloro-4-nitrobenzamide demonstrate that electron-withdrawing groups enhance enzyme inhibition. The allyloxy group’s moderate electron donation may fine-tune this activity, warranting in vitro testing .
  • Antioxidant Activity: Benzamides with hydroxyl or methoxy groups (e.g., N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide) show 86–87% inhibition in antioxidant assays. The allyloxy group’s lack of hydrogen-bonding capacity may reduce efficacy compared to these analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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